molecular formula C8H12ClNO2S B7948465 Methyl (S)-3-amino-3-(thiophen-2-yl)propanoate hydrochloride

Methyl (S)-3-amino-3-(thiophen-2-yl)propanoate hydrochloride

Cat. No.: B7948465
M. Wt: 221.71 g/mol
InChI Key: YFWPBEFYLXWFPV-RGMNGODLSA-N
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Description

Methyl (S)-3-amino-3-(thiophen-2-yl)propanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It features a thiophene ring, which is a sulfur-containing heterocycle, attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-3-amino-3-(thiophen-2-yl)propanoate hydrochloride typically involves the reaction of thiophene derivatives with amino acid esters. One common method is the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions . Another method involves the Gewald synthesis, which is used to create thiophene derivatives by reacting ketones with sulfur and nitriles .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-amino-3-(thiophen-2-yl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Typical conditions involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives.

Scientific Research Applications

Methyl (S)-3-amino-3-(thiophen-2-yl)propanoate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (S)-3-amino-3-(thiophen-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in redox reactions, influencing cellular processes. The amino group can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and amino acid esters, such as:

Uniqueness

Methyl (S)-3-amino-3-(thiophen-2-yl)propanoate hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a thiophene ring. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl (3S)-3-amino-3-thiophen-2-ylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S.ClH/c1-11-8(10)5-6(9)7-3-2-4-12-7;/h2-4,6H,5,9H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWPBEFYLXWFPV-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CS1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C1=CC=CS1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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